In-Depth Technical Guide: 4-Methyl-3-nitrophenyl isocyanate (CAS No. 13471-69-7)
In-Depth Technical Guide: 4-Methyl-3-nitrophenyl isocyanate (CAS No. 13471-69-7)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-Methyl-3-nitrophenyl isocyanate, a versatile reagent with potential applications in pharmaceutical and chemical research. The document details its chemical and physical properties, provides a detailed experimental protocol for its synthesis, and outlines its reactivity, particularly with amino acids. Furthermore, it explores the potential biological activities of this compound, including its cytotoxicity against cancer cell lines and its antimicrobial properties. This guide also delves into the molecular mechanisms potentially underlying its biological effects, with a focus on the induction of apoptosis and modulation of the NF-κB signaling pathway. All quantitative data is presented in structured tables, and key experimental workflows and signaling pathways are visualized using diagrams to facilitate understanding and application in a research setting.
Chemical and Physical Properties
4-Methyl-3-nitrophenyl isocyanate is a reactive organic compound characterized by the presence of an isocyanate functional group, a nitro group, and a methyl group attached to a benzene ring. These functional groups contribute to its chemical reactivity and potential biological activity. A summary of its key properties is provided in the table below.
| Property | Value | Reference |
| CAS Number | 13471-69-7 | [1] |
| Molecular Formula | C₈H₆N₂O₃ | [1] |
| Molecular Weight | 178.14 g/mol | [1] |
| Appearance | Yellow solid | - |
| Melting Point | 51-54 °C | - |
| Boiling Point | 113-118 °C at 3 mmHg | - |
| Purity | ≥98% | - |
Synthesis of 4-Methyl-3-nitrophenyl isocyanate
The synthesis of 4-Methyl-3-nitrophenyl isocyanate can be achieved via the phosgenation of 4-methyl-3-nitroaniline. This method is analogous to the preparation of other aryl isocyanates.[2]
Experimental Protocol: Synthesis from 4-Methyl-3-nitroaniline
Materials:
-
Phosgene (handle with extreme caution in a well-ventilated fume hood)
-
Dry ethyl acetate
-
Dry carbon tetrachloride
-
Saturated aqueous sodium bicarbonate
-
Anhydrous magnesium sulfate
-
Round-bottom flask with a reflux condenser and gas inlet tube
-
Separatory funnel
-
Distillation apparatus
-
Filtration apparatus
Procedure:
-
In a round-bottom flask, prepare a solution of 4-methyl-3-nitroaniline in dry ethyl acetate.
-
Saturate the solution with phosgene gas at room temperature, ensuring an excess of phosgene. This step should be performed with vigorous stirring in a fume hood with appropriate safety measures.
-
The reaction mixture will form a precipitate of 4-methyl-3-nitrophenylamine hydrochloride. Continue the addition of phosgene until the precipitate dissolves.
-
Gently heat the solution to reflux to ensure the complete reaction.
-
After the reaction is complete, distill off the ethyl acetate.
-
The crude residue, containing the isocyanate and byproducts, is then treated with hot, dry carbon tetrachloride.
-
Filter the hot solution to remove any insoluble impurities.
-
Partially distill the carbon tetrachloride to concentrate the solution.
-
Cool the solution to induce crystallization of 4-Methyl-3-nitrophenyl isocyanate.
-
Quickly filter the crystals and wash with a small amount of cold, dry carbon tetrachloride.
-
The final product can be further purified by recrystallization from dry carbon tetrachloride.
Safety Note: Phosgene is a highly toxic gas. All manipulations should be carried out in a certified fume hood by trained personnel with appropriate personal protective equipment.
Synthesis Workflow
Reactivity and Applications in Drug Development
The isocyanate group is highly electrophilic and readily reacts with nucleophiles such as amines, alcohols, and thiols. This reactivity makes 4-Methyl-3-nitrophenyl isocyanate a valuable building block in organic synthesis and a useful tool in drug development.
Reaction with Amino Acids
Isocyanates are known to react with the N-terminal amino groups of peptides and proteins.[5][6] This reaction can be utilized for the derivatization of peptides for analytical purposes or for the synthesis of novel peptide-based therapeutics.
Experimental Protocol: Reaction with N-terminal Valine
A general method for the synthesis of N-terminal valine adducts of isocyanates involves the use of a precursor to avoid handling the reactive isocyanate directly.[5]
Materials:
-
N-[(4-nitrophenyl)carbamate]valine methylamide (NPCVMA)
-
4-Methyl-3-nitroaniline
-
Dry, inert solvent (e.g., dichloromethane)
-
Stirring apparatus
Procedure:
-
Dissolve NPCVMA in a dry, inert solvent under an inert atmosphere.
-
Add 4-methyl-3-nitroaniline to the solution.
-
Stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC or LC-MS).
-
The resulting carbamoylated valine derivative can be isolated and purified using standard chromatographic techniques.
-
The carbamoylated product can be cyclized to the corresponding hydantoin under acidic conditions for analytical purposes.
Reaction Workflow
Biological Activity
Nitroaromatic compounds are known to exhibit a range of biological activities. The presence of the nitro group in 4-Methyl-3-nitrophenyl isocyanate suggests that it may possess cytotoxic and antimicrobial properties.
Cytotoxicity against Cancer Cell Lines
The cytotoxic effects of this compound can be evaluated against various cancer cell lines using the MTT assay.[7][8][9]
Experimental Protocol: MTT Assay
Materials:
-
Human cancer cell lines (e.g., A549 lung carcinoma, HeLa cervical cancer)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
4-Methyl-3-nitrophenyl isocyanate (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed the cancer cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Treat the cells with various concentrations of 4-Methyl-3-nitrophenyl isocyanate for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO).
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Remove the medium and add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Antimicrobial Activity
The antimicrobial properties of 4-Methyl-3-nitrophenyl isocyanate can be assessed using standard methods such as broth or agar dilution to determine the minimum inhibitory concentration (MIC).[10][11]
Experimental Protocol: Broth Dilution Method
Materials:
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton broth for bacteria)
-
4-Methyl-3-nitrophenyl isocyanate (dissolved in a suitable solvent)
-
96-well microtiter plates
-
Incubator
-
Microplate reader (optional)
Procedure:
-
Prepare a serial dilution of 4-Methyl-3-nitrophenyl isocyanate in the broth medium in a 96-well plate.
-
Inoculate each well with a standardized suspension of the microorganism.
-
Include a positive control (microorganism in broth without the compound) and a negative control (broth only).
-
Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
Determine the MIC, which is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Potential Mechanisms of Action
Induction of Apoptosis
Isocyanates have been shown to induce apoptosis in various cell types, often through a mitochondrial-mediated pathway involving the production of reactive oxygen species (ROS).[12][13] This can lead to the activation of caspases and subsequent cell death.
Modulation of NF-κB Signaling
The inflammatory response induced by some isocyanates may involve the activation of the NF-κB signaling pathway.[14][15] NF-κB is a key transcription factor that regulates the expression of genes involved in inflammation, immunity, and cell survival. Its activation can be a critical event in the cellular response to chemical stressors.
Conclusion
4-Methyl-3-nitrophenyl isocyanate is a reactive chemical with significant potential for application in drug discovery and development. Its synthesis is achievable through established methods, and its reactivity with nucleophiles, particularly amino acids, makes it a valuable tool for creating novel molecular entities. Preliminary evidence from related compounds suggests that it may exhibit interesting biological activities, including cytotoxicity and antimicrobial effects, potentially mediated through the induction of apoptosis and modulation of inflammatory signaling pathways. Further research is warranted to fully elucidate the therapeutic potential of this compound and its derivatives. This guide provides a foundational resource for researchers embarking on the study of 4-Methyl-3-nitrophenyl isocyanate.
References
- 1. scbt.com [scbt.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. 4-Methyl-3-nitroaniline 97 119-32-4 [sigmaaldrich.com]
- 4. chemimpex.com [chemimpex.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Reactions of 4 methylphenyl isocyanate with amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Assessing the cytotoxicity of phenolic and terpene fractions extracted from Iraqi Prunus arabica against AMJ13 and SK-GT-4 human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Challenges to Antimicrobial Susceptibility Testing of Plant-derived Polyphenolic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Regulation of isocyanate-induced apoptosis, oxidative stress, and inflammation in cultured human neutrophils: isocyanate-induced neutrophils apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. selleckchem.com [selleckchem.com]
- 15. NF-κB Pathway and Its Inhibitors: A Promising Frontier in the Management of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
